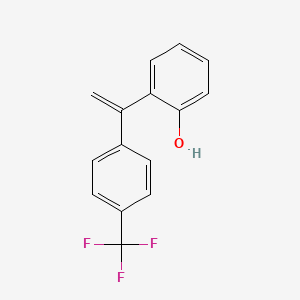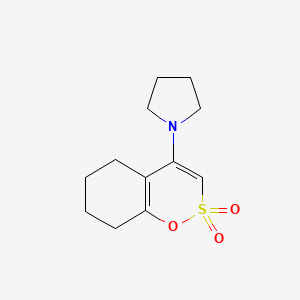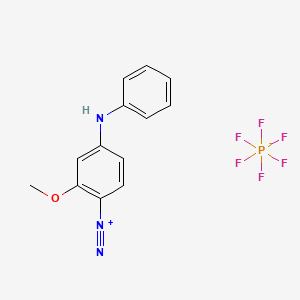
Benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-) is a diazonium salt with the molecular formula C13H12F6N3OP. This compound is known for its unique chemical properties and is widely used in various scientific research applications, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-) typically involves the diazotization of 2-methoxy-4-(phenylamino)aniline. This process is carried out by treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of hexafluorophosphoric acid. The reaction is usually conducted at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-) follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to maximize yield and purity. The final product is typically isolated by filtration and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, and cyanated derivatives.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner.
Reduction Reactions: The corresponding aniline derivative.
Aplicaciones Científicas De Investigación
Benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-) has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of functional materials, such as conducting polymers and nanomaterials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as electrophilic substitution and coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenediazonium, 2-methoxy-4-(phenylamino)-, hydrogensulfate
- Benzenediazonium, 2-methoxy-4-(phenylamino)-, chloride
- Benzenediazonium, 2-methoxy-4-(phenylamino)-, sulfate
Uniqueness
Benzenediazonium, 2-methoxy-4-(phenylamino)-, hexafluorophosphate(1-) is unique due to its hexafluorophosphate counterion, which provides enhanced stability compared to other diazonium salts. This stability makes it particularly useful in various chemical reactions and industrial applications.
Propiedades
Número CAS |
68900-98-1 |
|---|---|
Fórmula molecular |
C13H12F6N3OP |
Peso molecular |
371.22 g/mol |
Nombre IUPAC |
4-anilino-2-methoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C13H12N3O.F6P/c1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-7(2,3,4,5)6/h2-9,15H,1H3;/q+1;-1 |
Clave InChI |
IVWKVYJTIKSWEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)
![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)
![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)
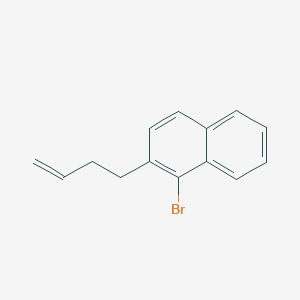
![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
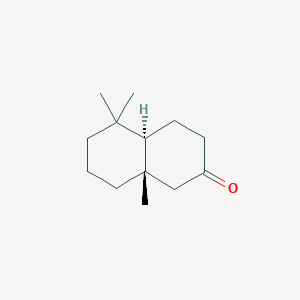
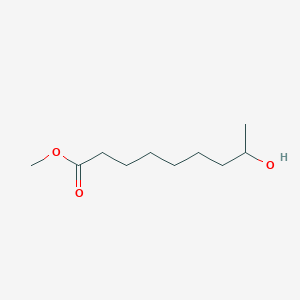

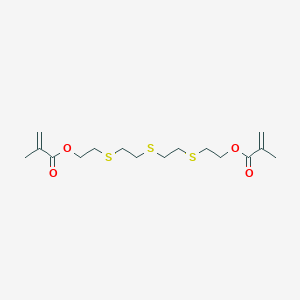
![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
